1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrothiophene ring with a sulfone group and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with tetrahydrothiophene, which is oxidized to form 1,1-dioxidotetrahydrothiophene.
Urea Formation: The oxidized product is then reacted with methyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety can also interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea can be compared with other similar compounds such as:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar tetrahydrothiophene ring but with different functional groups, leading to different chemical and biological properties.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide: This compound also features a tetrahydrothiophene ring with a sulfone group but has different substituents, resulting in unique applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFCYMUEVGIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298169 |
Source
|
Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33024-64-5 |
Source
|
Record name | NSC121244 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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